Deanol aceglumate

Descripción general

Descripción

- Exhibe efectos neuroprotectores, mejora la actividad mental, mejora los procesos de aprendizaje y facilita la consolidación y recuperación de la memoria .

Aceglumato de Deanol: es un compuesto nootrópico con una estructura química estrechamente relacionada con los metabolitos cerebrales naturales como el GABA (ácido gamma-aminobutírico) y el ácido glutámico.

Métodos De Preparación

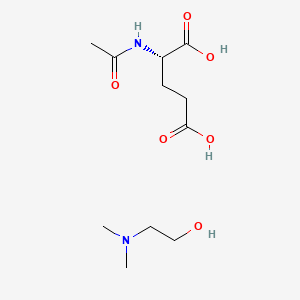

Rutas sintéticas: Las rutas sintéticas para el aceglumato de deanol implican la combinación de dos componentes: deanol (dimetilaminoetanol) y ácido N-acetil-L-glutámico.

Condiciones de reacción: Las condiciones de reacción específicas y los métodos de producción industrial no están ampliamente documentados en la literatura disponible.

Análisis De Reacciones Químicas

Reactividad: El aceglumato de deanol puede sufrir diversas reacciones, incluida la oxidación, reducción y sustitución.

Reactivos y condiciones comunes: La información detallada sobre reactivos y condiciones específicas es limitada.

Productos principales: Los productos principales resultantes de estas reacciones no se estudian ni se informan ampliamente.

Aplicaciones Científicas De Investigación

Neurological Applications

Deanol aceglumate is primarily recognized for its potential benefits in treating neurological disorders. Its role as a precursor to acetylcholine—a neurotransmitter crucial for cognitive function—has been the focus of several studies.

Attention Deficit-Hyperactivity Disorder (ADHD)

Research indicates that deanol may improve symptoms associated with ADHD. A study involving 74 children demonstrated enhanced performance in those administered deanol compared to those given a placebo or other medications . This suggests that deanol could be a viable alternative or adjunct treatment for ADHD.

Alzheimer’s Disease and Cognitive Impairment

While the efficacy of deanol in treating Alzheimer’s disease remains debated, some studies suggest it may produce positive behavioral changes in patients with cognitive impairment. For instance, a clinical trial showed that deanol administration led to significant improvements in mood and motivation among senile dementia patients, although no substantial changes in memory were observed .

Tardive Dyskinesia

Deanol has been investigated for its effects on tardive dyskinesia, a movement disorder often caused by long-term use of antipsychotic medications. Some studies have indicated that deanol can elevate blood choline levels and potentially enhance brain choline uptake, which may alleviate symptoms of this condition .

Sleep Disorders

A randomized controlled study evaluated the effects of nooclerin (this compound) on sleep disturbances in children with tension-type headaches. Results indicated significant improvements in sleep quality and reductions in sleep initiation issues among those treated with deanol compared to the placebo group .

Dermatological Applications

This compound has also found applications in cosmetic dermatology, particularly for its anti-aging properties.

Skin Firming and Anti-Aging Effects

Clinical trials have demonstrated that topical application of 3% DMAE gel can significantly improve skin firmness and reduce wrinkles over a 16-week period . The study reported that participants experienced visible enhancements in facial appearance without significant adverse effects, indicating the compound's potential as an effective anti-aging treatment.

Sports Medicine Applications

This compound is also explored for its potential to enhance physical performance.

Exercise Performance

Studies suggest that when combined with other supplements like ginseng and vitamins, deanol can improve exercise performance by enhancing oxygen utilization during physical activity . This effect makes it a candidate for athletes seeking to boost their endurance and overall physical capability.

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mecanismo De Acción

Objetivos: Los objetivos moleculares exactos del aceglumato de deanol siguen sin estar claros.

Vías: Es probable que module los sistemas de neurotransmisores y las vías metabólicas en el cerebro, contribuyendo a sus efectos cognitivos.

Comparación Con Compuestos Similares

Singularidad: La singularidad del aceglumato de deanol radica en su combinación de deanol y ácido N-acetil-L-glutámico.

Compuestos similares: Otros compuestos similares en esta clase no se enumeran explícitamente en la información disponible.

Actividad Biológica

Deanol aceglumate, also known as nooclerin, is a derivative of dimethylaminoethanol (DMAE) that has garnered attention for its potential therapeutic effects, particularly in neurological and cognitive disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its efficacy in various applications.

Overview of this compound

This compound is primarily recognized for its role in enhancing cholinergic transmission, which is crucial for cognitive functions such as memory and learning. It acts as a precursor to acetylcholine, a neurotransmitter involved in many neurological processes. The compound has been studied for its applications in treating conditions like attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, autism, and neurodegenerative disorders.

This compound increases the availability of choline in the brain, which subsequently boosts acetylcholine synthesis. This action is particularly significant in conditions where cholinergic deficits are observed. By enhancing acetylcholine levels, this compound can improve synaptic transmission and support cognitive functions.

Efficacy in Neurological Disorders

- Cognitive Enhancement : Studies have shown that this compound can improve cognitive performance in patients with neurodegenerative diseases. For instance, a clinical trial indicated significant improvements in attention and memory among participants treated with this compound compared to a placebo group .

- Treatment of Asthenic Disorders : A study focused on adolescents with school disadaptation demonstrated that this compound effectively alleviated symptoms of asthenia, characterized by fatigue and weakness. The results indicated high efficacy rates, supporting its use in managing similar conditions .

- Traumatic Brain Injury (TBI) : Research suggests that this compound may normalize cholinergic transmission following TBI, potentially reducing neuronal apoptosis and excitotoxicity associated with such injuries .

Case Studies

Safety and Side Effects

This compound is generally well-tolerated at doses up to 2000 mg daily for short durations. Reported side effects include mild gastrointestinal disturbances such as nausea and diarrhea . Its interaction profile indicates caution when combined with anticholinergic medications due to its cholinergic activity .

Propiedades

Número CAS |

3342-61-8 |

|---|---|

Fórmula molecular |

C11H22N2O6 |

Peso molecular |

278.30 g/mol |

Nombre IUPAC |

(2S)-2-acetamidopentanedioic acid;2-(dimethylamino)ethanol |

InChI |

InChI=1S/C7H11NO5.C4H11NO/c1-4(9)8-5(7(12)13)2-3-6(10)11;1-5(2)3-4-6/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);6H,3-4H2,1-2H3/t5-;/m0./s1 |

Clave InChI |

WKAVKKUXZAWHDM-JEDNCBNOSA-N |

SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO |

SMILES isomérico |

CC(=O)N[C@@H](CCC(=O)O)C(=O)O.CN(C)CCO |

SMILES canónico |

CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO |

Apariencia |

Solid powder |

Key on ui other cas no. |

3342-61-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Deanol aceglumate; Deanoli aceglumas; Deanolo aceglumato; Otrun; Risatarun. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.